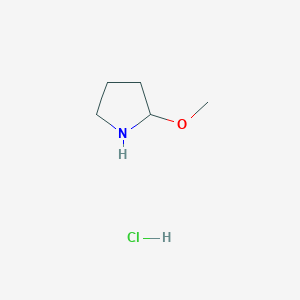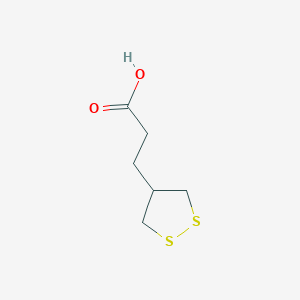
3-(1,2-Dithiolan-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Dithiolan-4-yl)propanoic acid is a compound with a unique structure that includes a dithiolane ring. This compound is closely related to alpha-lipoic acid, which is known for its antioxidant properties and its role in energy metabolism. The dithiolane ring in 3-(1,2-Dithiolan-4-yl)propanoic acid is a five-membered ring containing two sulfur atoms, which contributes to its chemical reactivity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dithiolan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with 1,2-dithiolane. For example, the reaction of 3-chloropropanoic acid with 1,2-dithiolane in the presence of a base can yield 3-(1,2-Dithiolan-4-yl)propanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-(1,2-Dithiolan-4-yl)propanoic acid may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst. This method can provide high yields and is suitable for large-scale production .
化学反应分析
Types of Reactions
3-(1,2-Dithiolan-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring makes it particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 3-(1,2-Dithiolan-4-yl)propanoic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(1,2-Dithiolan-4-yl)propanoic acid can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
科学研究应用
作用机制
The mechanism of action of 3-(1,2-Dithiolan-4-yl)propanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and vitamin E . Additionally, the compound can modulate signaling pathways involved in inflammation and cellular stress responses .
相似化合物的比较
3-(1,2-Dithiolan-4-yl)propanoic acid is similar to other compounds containing dithiolane rings, such as alpha-lipoic acid and its derivatives. it has unique properties that distinguish it from these compounds:
Alpha-lipoic acid: While both compounds have antioxidant properties, 3-(1,2-Dithiolan-4-yl)propanoic acid may have different pharmacokinetic and pharmacodynamic profiles.
Dihydrolipoic acid: This reduced form of alpha-lipoic acid shares similar antioxidant activities but differs in its redox potential and biological effects.
Tetranorlipoic acid: Another related compound, tetranorlipoic acid, has a different structure and may exhibit distinct biological activities.
属性
分子式 |
C6H10O2S2 |
|---|---|
分子量 |
178.3 g/mol |
IUPAC 名称 |
3-(dithiolan-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-9-10-4-5/h5H,1-4H2,(H,7,8) |
InChI 键 |
GQFPJVIWABYESH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CSS1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
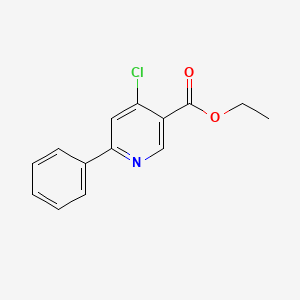
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
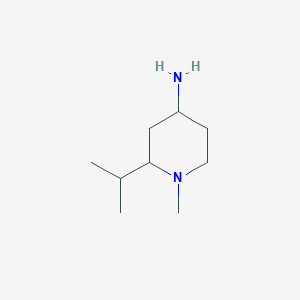


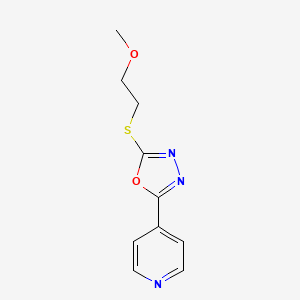
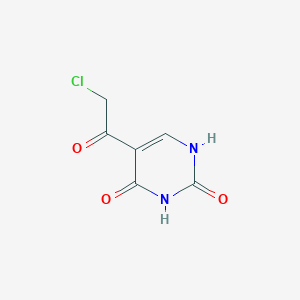
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)

